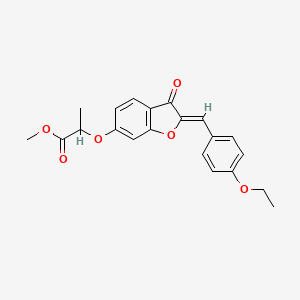
(Z)-methyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-methyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C21H20O6 and its molecular weight is 368.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-methyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic organic compound with a complex structure that includes a benzofuran ring and an ethoxybenzylidene moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C21H20O6, with a molecular weight of 368.4 g/mol. The unique structural features contribute to its bioactivity, making it a candidate for further research in drug development.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activities through competitive inhibition or allosteric modulation. For instance, the compound's structure allows for potential binding to active sites of enzymes involved in metabolic pathways.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases.
| Compound | DPPH Scavenging Activity | ABTS Scavenging Activity |
|---|---|---|
| (Z)-methyl 2... | 93% at 500 µM | 82% at 500 µM |
| Vitamin C | Positive Control | Positive Control |
Anti-Melanogenic Activity
In cell-based experiments using B16F10 melanoma cells, the compound has shown promising anti-melanogenic effects by inhibiting tyrosinase activity. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition can be beneficial for treating hyperpigmentation disorders.
| Analog | IC50 (µM) | Effect on Melanin Production |
|---|---|---|
| (Z)-methyl 2... | 6.18 | Significant inhibition |
| Kojic Acid | ~25 | Less effective |
Cytotoxicity Studies
Cytotoxicity assessments revealed that while some analogs exhibited low toxicity at concentrations below 20 µM, others showed significant cytotoxic effects. This variability underscores the need for careful evaluation when considering therapeutic applications.
| Analog | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Analog 1 | ≤20 | >80 |
| Analog 2 | 2.5 | <50 |
Case Studies
- Tyrosinase Inhibition : A study focused on the anti-melanogenic properties of various analogs derived from similar structures demonstrated that compounds with ethoxybenzylidene groups significantly inhibited tyrosinase activity compared to controls .
- Antioxidant Efficacy : In another investigation, the antioxidant capabilities were assessed using DPPH and ABTS radical scavenging assays, where the compound exhibited comparable efficacy to established antioxidants like Vitamin C .
Propriétés
IUPAC Name |
methyl 2-[[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-4-25-15-7-5-14(6-8-15)11-19-20(22)17-10-9-16(12-18(17)27-19)26-13(2)21(23)24-3/h5-13H,4H2,1-3H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLBODWTDKPXDH-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













